Chromic acid, ammonium salt

Description

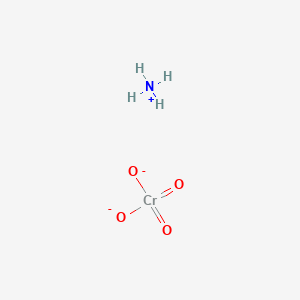

Structure

2D Structure

Properties

CAS No. |

14445-91-1 |

|---|---|

Molecular Formula |

CrH8N2O4 |

Molecular Weight |

152.07062 |

Synonyms |

chromic acid, ammonium salt |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Ammonium Dichromate

Industrial-Scale Production Paradigms

The primary method for manufacturing ammonium (B1175870) dichromate on an industrial scale is through a metathesis reaction, also known as a double displacement reaction. This process capitalizes on the differential solubility of the involved salts to isolate the desired product.

The most common industrial synthesis involves the reaction of sodium dichromate (Na₂Cr₂O₇) with either ammonium chloride (NH₄Cl) or ammonium sulfate (B86663) ((NH₄)₂SO₄). In this process, concentrated solutions of the reactants are mixed. Sodium dichromate is highly soluble in water, and upon reaction with the ammonium salt, ammonium dichromate is formed. The reaction with ammonium chloride proceeds as follows:

Na₂Cr₂O₇ + 2NH₄Cl → (NH₄)₂Cr₂O₇ + 2NaCl

The resulting ammonium dichromate is then separated from the sodium chloride or sodium sulfate byproduct through fractional crystallization. By carefully controlling the temperature, the less soluble ammonium dichromate crystallizes out of the solution while the more soluble sodium salt remains in the mother liquor. sciencemadness.org Industrial crystallization often employs cooling crystallization, with temperatures ranging from -10 to 50°C, or vacuum evaporation to lower the boiling point and prevent thermal degradation of the product.

A comparative overview of common industrial methods is presented below.

| Method | Reactants | Primary Byproduct | Typical Yield (%) | Typical Purity (%) |

| Metathesis | Sodium Dichromate + Ammonium Chloride | Sodium Chloride (NaCl) | 85–92 | 95–98 |

| Metathesis | Sodium Dichromate + Ammonium Sulfate | Sodium Sulfate (Na₂SO₄) | Not specified | Not specified |

| Double Salt Decomposition | Sodium Ammonium Chromate (B82759) | Sodium Oxide (Na₂O) | 90–95 | >98.5 |

Data synthesized from multiple sources.

Technological advancements in the chemical industry are pushing for more efficient and environmentally sound production processes. marketresearchintellect.com This includes the development of closed-loop systems designed to reduce chemical waste and minimize environmental impact, aligning with global sustainability initiatives. marketresearchintellect.com

Laboratory-Scale Synthesis Techniques for High Purity Ammonium Dichromate

In a laboratory setting, the focus often shifts from bulk production to achieving high purity. Several methods are employed to synthesize reagent-grade ammonium dichromate.

One common laboratory method mirrors the industrial process but with more stringent controls. It involves the reaction between sodium dichromate and an ammonium salt like ammonium chloride, followed by careful recrystallization from deionized water to achieve high purity. sciencemadness.org Precise stoichiometric ratios and pH control are critical to prevent the formation of impurities.

A more direct route involves the neutralization of chromic acid (H₂Cr₂O₇) or chromium trioxide (CrO₃), the anhydride (B1165640) of chromic acid, with aqueous ammonia (B1221849) (NH₄OH). prepchem.com

The reaction with chromium trioxide is as follows: 2CrO₃ + 2NH₄OH → (NH₄)₂Cr₂O₇ + H₂O

This method can produce a very pure product as it avoids the introduction of other metal ions, like sodium, which would need to be removed. The process involves dissolving chromium trioxide in a small amount of water and then treating the solution with a concentrated ammonium hydroxide (B78521) solution. prepchem.com The resulting solution is concentrated by evaporation, and the ammonium dichromate crystals are collected and dried. prepchem.com

Another laboratory preparation involves converting ammonium chromate to ammonium dichromate by treating it with acetic acid. prepchem.com The mixture is heated to dissolve the solid, and upon cooling, the less soluble ammonium dichromate crystallizes out. prepchem.com

| Laboratory Method | Reactants | Key Considerations | Purity Potential |

| Metathesis & Recrystallization | Sodium Dichromate + Ammonium Salt | Precise stoichiometry, pH control, multiple recrystallizations. | High |

| Chromic Acid/Trioxide Neutralization | Chromium Trioxide + Ammonium Hydroxide | Careful handling of corrosive chromic acid/trioxide. prepchem.com | Very High (avoids metal ion impurities) |

| Ammonium Chromate Conversion | Ammonium Chromate + Acetic Acid | Controlled heating and cooling for crystallization. prepchem.com | High |

Methodologies for Purity Assessment and Refinement of Ammonium Dichromate

Ensuring the purity of ammonium dichromate is crucial for its application in analytical and research settings. laballey.com Commercial reagent-grade ammonium dichromate typically has a purity of 99% or higher. fishersci.deavantorsciences.com Several analytical techniques and refinement processes are used to assess and improve its quality.

Purity Assessment: The purity of an ammonium dichromate sample is commonly determined using iodometric titration. This is a quantitative chemical analysis method where the appearance or disappearance of elementary iodine indicates the endpoint. Specifications for commercial grades often list a minimum percentage determined by titration, for example, ≥98.5%. avantorsciences.com

Other key purity tests involve quantifying specific impurities. Standard tests include limits for:

Chloride (Cl⁻): The presence of chloride is often tested, with maximum allowable concentrations typically in the parts per million (ppm) range (e.g., ≤500 ppm). avantorsciences.com

Sulfate (SO₄²⁻): As ammonium sulfate is a potential reactant, residual sulfate is a common impurity. Its concentration is also strictly controlled (e.g., ≤500 ppm). avantorsciences.com Ion chromatography is a precise method for quantifying sulfate ions.

Loss on Drying: This test determines the amount of volatile matter (primarily water) by heating the sample under controlled conditions (e.g., at 105°C for 4 hours). A maximum loss of around 3% is a typical specification. fishersci.deavantorsciences.com

Refinement Methodologies: The primary method for refining ammonium dichromate is recrystallization . This technique involves dissolving the synthesized crystals in a suitable solvent, typically deionized water, and then allowing the crystals to reform upon cooling or solvent evaporation. Impurities, which are present in smaller quantities, tend to remain in the solution, resulting in purer crystals. This process can be repeated multiple times to achieve progressively higher levels of purity.

Washing the filtered crystals is another critical refinement step. After filtration to separate the crystals from the mother liquor, washing them with a small amount of cold deionized water helps to remove any adhering impurities from the crystal surfaces. google.comprepchem.com

Green Chemistry Principles Applied to Ammonium Dichromate Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. acs.orgcore.ac.uk The synthesis of ammonium dichromate, a compound noted for its toxicity and environmental hazards, is a candidate for the application of these principles. uowm.gr

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. acs.org Key principles relevant to ammonium dichromate synthesis include:

Waste Prevention: Traditional metathesis reactions generate significant salt byproducts (e.g., NaCl or Na₂SO₄). Processes like the thermal decomposition of double salts are being explored as they can offer higher yields and generate less waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The direct neutralization of chromic acid with ammonia has a better atom economy than the metathesis route, as fewer atoms are wasted in byproducts.

Designing Safer Chemicals: Due to the inherent hazards of hexavalent chromium compounds, a major goal of green chemistry is to find safer alternatives that can perform the same function. marketresearchintellect.com Research is ongoing to develop less hazardous chemicals that can replace ammonium dichromate in applications like dyeing and pyrotechnics. marketresearchintellect.comuowm.gr

Safer Solvents and Auxiliaries: Many chemical syntheses occur in solvents. The ideal synthesis would use water as the solvent, which is the case for most ammonium dichromate preparations, or use no solvent at all. core.ac.uk A patent for a related process describes a frit reaction synthesis method that aligns with green chemistry principles. google.com

Energy Efficiency: Industrial processes often require heating and cooling, consuming significant energy. Developing synthetic routes that can be conducted at ambient temperature and pressure is a core goal of green chemistry. core.ac.uk Innovations in production, such as improved catalysts or process intensification, could lead to more energy-efficient synthesis. marketresearchintellect.com

While the direct synthesis of ammonium dichromate presents challenges from a green chemistry perspective due to the toxicity of chromium(VI), the application of these principles focuses on optimizing reaction pathways to reduce waste, improve energy efficiency, and ultimately, encourage the search for safer, more environmentally benign alternatives. marketresearchintellect.comacs.org

Advanced Structural Characterization and Spectroscopic Elucidation of Ammonium Dichromate

Single Crystal and Powder X-ray Diffraction Studies of Ammonium (B1175870) Dichromate Structures

X-ray diffraction techniques have been pivotal in elucidating the three-dimensional arrangement of atoms within ammonium dichromate. At room temperature, ammonium dichromate crystallizes in the monoclinic system with the space group C2/c. wikipedia.orgdrugfuture.com The crystal structure contains a single type of ammonium ion. wikipedia.org Each ammonium cation is irregularly surrounded by eight oxygen atoms, with nitrogen-oxygen distances ranging from approximately 2.83 to 3.17 Å, which is characteristic of hydrogen bonding interactions. wikipedia.org

Powder X-ray diffraction (PXRD) is a complementary technique used to identify the crystalline phases present in a sample. For ammonium dichromate, PXRD patterns serve as a fingerprint, allowing for its identification and purity assessment. The diffraction peaks observed in a PXRD pattern correspond to the specific interplanar spacings within the crystal lattice, which are determined by the unit cell parameters. The analysis of PXRD data confirms the monoclinic structure of ammonium dichromate. rdd.edu.iq

Below is an interactive data table summarizing the crystallographic data for ammonium dichromate.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | drugfuture.com |

| Space Group | C2/c | wikipedia.org |

| Ammonium Ion Coordination | Irregularly surrounded by 8 oxygen atoms | wikipedia.org |

| N-O Bond Distances | ~2.83 - 3.17 Å | wikipedia.org |

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Ammonium Dichromate Molecular Architecture

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding within ammonium dichromate. These methods probe the vibrational modes of the constituent polyatomic ions, the ammonium (NH₄⁺) cation and the dichromate (Cr₂O₇²⁻) anion.

Infrared spectroscopic studies have been particularly useful in understanding the behavior of the ammonium ions and the nature of hydrogen bonding at different temperatures. cdnsciencepub.comcdnsciencepub.comresearchgate.net By examining the spectra of isotopically substituted ions like NH₃D⁺ and NHD₃⁺, researchers have confirmed the existence of low-temperature phase transitions. cdnsciencepub.comcdnsciencepub.comresearchgate.net For instance, below a transition temperature of approximately 125 K, the ammonium ions exist in two non-equivalent sets, both with C₁ symmetry, in a 1:1 ratio. cdnsciencepub.comcdnsciencepub.comresearchgate.net The wide range of isotopically isolated ND stretching frequencies, from 2234 cm⁻¹ to 2392 cm⁻¹ at 10 K, indicates a broad spectrum of hydrogen-bonding strengths. cdnsciencepub.com

The vibrational modes of the dichromate anion have also been extensively studied. sibran.runih.gov The 21 normal vibrational modes of the Cr₂O₇²⁻ ion can be categorized into the stretching and bending motions of the terminal CrO₃ groups and the bridging Cr-O-Cr bond. nih.gov Asymmetric and symmetric stretching vibrations of the terminal Cr-O bonds are typically observed in the 1000–860 cm⁻¹ and 780–670 cm⁻¹ regions, respectively. sibran.ru The asymmetric and symmetric stretching modes of the Cr-O-Cr bridge appear around 554 cm⁻¹ and 523 cm⁻¹, respectively. sibran.ru Bending vibrations of the Cr-O-Cr fragment are found in the 505–400 cm⁻¹ range. sibran.ru

Raman spectroscopy complements IR spectroscopy and is also a powerful tool for characterizing ammonium dichromate. nih.govniscair.res.inacs.org The Raman spectrum of solid ammonium dichromate shows a characteristic band around 900 cm⁻¹, which is indicative of the dichromate ion. niscair.res.in In studies of related systems, Raman spectroscopy has been used to identify the presence of the dichromate ion, with a notable peak appearing around 902 cm⁻¹. acs.org

The following data table summarizes key vibrational frequencies for the dichromate anion.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric Terminal Cr-O Stretching | 1000 - 860 | sibran.ru |

| Symmetric Terminal Cr-O Stretching | 780 - 670 | sibran.ru |

| Asymmetric Cr-O-Cr Stretching | ~554 | sibran.ru |

| Symmetric Cr-O-Cr Stretching | ~523 | sibran.ru |

| Cr-O-Cr Bending | 505 - 400 | sibran.ru |

Electronic Spectroscopy (UV-Vis) and Electronic Structure Analysis of Ammonium Dichromate

Electronic spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is employed to investigate the electronic transitions within the dichromate ion. The electronic spectrum of an aqueous solution of ammonium dichromate is characteristic of the dichromate chromophore. sibran.ru

Typically, the UV-Vis spectrum of the dichromate ion exhibits distinct absorption bands. sibran.ruaip.org For instance, studies on related dichromate compounds show characteristic bands at approximately 352 nm and 262 nm. sibran.ru These absorptions are attributed to electronic transitions within the molecular orbitals of the dichromate ion. aip.org More specifically, the bands can be assigned to transitions such as A₁¹(t₁⁶)→ T₂¹(t₁⁵t₂¹) and A₁¹(t₁⁶) → T₂¹(t₁⁵e¹). aip.org Fine structure observed in these bands, especially at low temperatures, can be due to coupled vibration-electronic transitions and a lowering of the ion's symmetry. aip.org

The table below presents the characteristic UV-Vis absorption bands for the dichromate ion.

| Wavelength (nm) | Assignment | Reference |

|---|---|---|

| ~352 | Electronic transition in dichromate chromophore | sibran.ru |

| ~262 | Electronic transition in dichromate chromophore | sibran.ru |

Advanced Thermal Analysis Techniques (DSC, TGA) for Phase Transitions and Decomposition Energetics of Ammonium Dichromate

Advanced thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the phase transitions and decomposition behavior of ammonium dichromate. wikipedia.orgvedantu.comspringerprofessional.de Ammonium dichromate is known to be thermodynamically unstable and undergoes a well-known exothermic decomposition upon heating. wikipedia.orgvedantu.comdoubtnut.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. springerprofessional.deacs.org DSC studies on ammonium dichromate and related systems reveal the energetic details of its decomposition. springerprofessional.deresearchgate.net The decomposition is a highly exothermic process, as indicated by a large exothermic peak in the DSC curve. springerprofessional.de Some studies suggest that the decomposition may proceed through the intervention of an intermediate liquid phase rather than being a purely solid-state reaction. wikipedia.orgrsc.org This proposed mechanism involves an initial dissociation of ammonium dichromate into ammonia (B1221849), water, and chromium trioxide (CrO₃), with the subsequent oxidation of ammonia occurring in a molten CrO₃ phase. rsc.org

The addition of ammonium dichromate to other materials, such as propellants, has been shown to initiate early thermal decomposition and enhance energy release, as observed through DSC and TGA analysis. springerprofessional.deacs.org

The following table summarizes the key thermal decomposition characteristics of ammonium dichromate.

| Parameter | Description | Reference |

|---|---|---|

| Decomposition Products | Chromium(III) oxide (Cr₂O₃), Nitrogen (N₂), Water (H₂O) | wikipedia.orgdoubtnut.combyjus.com |

| Reaction Type | Exothermic | wikipedia.org |

| Self-sustaining Temperature | Approximately 225°C | wikipedia.org |

| Proposed Mechanism | May involve an intermediate liquid phase of CrO₃ | wikipedia.orgrsc.org |

Surface Sensitive Spectroscopies and Electron Microscopy for Characterization of Ammonium Dichromate Derived Materials

The solid product of ammonium dichromate decomposition, primarily chromium(III) oxide (Cr₂O₃), can be characterized using a variety of surface-sensitive spectroscopic and electron microscopy techniques. mpg.de These methods provide detailed information about the chemical composition, morphology, and structure of the resulting material.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. surfacesciencewestern.comaalto.fichalmers.se XPS studies on chromium oxides can distinguish between different oxidation states of chromium, such as Cr(III) and Cr(VI). surfacesciencewestern.comaalto.fi High-resolution XPS of the Cr 2p region can reveal fine structure due to multiplet splitting, which can be characteristic of the Cr(III) state. surfacesciencewestern.com This technique is essential for confirming the formation of Cr₂O₃ and for detecting any residual unreacted ammonium dichromate, which would contain Cr(VI). surfacesciencewestern.com

The table below lists the analytical techniques used for the characterization of ammonium dichromate-derived materials and the information they provide.

| Technique | Information Obtained | Reference |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states (e.g., Cr(III) vs. Cr(VI)) | surfacesciencewestern.comaalto.fi |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and shape | chalmers.seresearchgate.net |

Mechanistic and Kinetic Investigations of Ammonium Dichromate Reactivity

Thermal Decomposition Mechanisms and Pathways of Ammonium (B1175870) Dichromate

(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g) quora.com

Microscopic studies have provided strong evidence that the decomposition does not occur entirely in the solid phase but proceeds through the formation of an intermediate liquid or melt phase. wikipedia.org The process is believed to initiate with a dissociative loss of ammonia (B1221849), leading to the progressive condensation of the anion into species like Cr₃O₁₀²⁻ and Cr₄O₁₃²⁻, which ultimately yields chromium trioxide (CrO₃). wikipedia.org This is followed by the oxidation of ammonia within the CrO₃ melt.

Solid-State Decomposition Kinetics and Thermodynamic Parameters of Ammonium Dichromate

Kinetic analyses of the thermal decomposition of ammonium dichromate have been performed using various methods, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies reveal a complex process that cannot be described by a single kinetic model. The decomposition involves multiple consecutive reactions. researchgate.net

The activation energy for the decomposition has been shown to vary depending on the stage of the reaction and the analytical method used. For instance, one study using the Ozawa-Flynn-Wall method reported that the activation energy changes from 38.08 kJ/mol to 141.47 kJ/mol as the decomposition progresses. researchgate.net Another investigation noted that for the decomposition of ammonium nitrate (B79036), the presence of ammonium dichromate as a catalyst significantly alters the activation energy. asianpubs.org

The thermodynamic parameters indicate a highly exothermic and spontaneous process. The standard enthalpy of reaction (ΔH) is approximately -429.1 kcal/mol. wikipedia.orgquora.com The change in Gibbs Free Energy (ΔG) for the decomposition is also highly negative, calculated to be -2346.4 kJ, confirming the spontaneity of the reaction. brainly.com

| Kinetic/Thermodynamic Parameter | Reported Value(s) | Source(s) |

| Activation Energy (Ea) | Varies from 38.08 to 141.47 kJ/mol | researchgate.net |

| Enthalpy of Reaction (ΔH) | -429.1 ± 3 kcal/mol | wikipedia.orgquora.com |

| Gibbs Free Energy (ΔG) | -2346.4 kJ | brainly.com |

| Entropy Change (ΔS) | Negative values reported, indicating a lower degree of disorder in products than initial compounds. | researchgate.net |

Identification and Evolution of Gaseous Decomposition Products

The primary gaseous products of the complete thermal decomposition of ammonium dichromate are nitrogen (N₂) and water (H₂O) vapor. quora.com However, more detailed analyses using techniques like mass spectrometry and gas chromatography have revealed a more complex evolution of gases, particularly in the initial and intermediate stages. researchgate.netoup.com

The decomposition process begins with a proton transfer mechanism. oup.com In the initial stages, ammonia (NH₃) is evolved, though in very small amounts. oup.comrsc.org As the temperature increases, the oxidation of ammonia by the chromate (B82759) anion leads to the formation of nitrogen (N₂) and nitrous oxide (N₂O), along with water. oup.comrsc.org At later stages, the evolution of ammonia ceases, typically after the autocatalytic phase is complete. rsc.org In some cases, the evolution of oxygen molecules has also been observed in the final steps of decomposition. oup.com

Autocatalytic and Propagating Reaction Models in Ammonium Dichromate Decomposition

The thermal decomposition of ammonium dichromate exhibits autocatalytic behavior, where a product of the reaction accelerates the reaction rate. rsc.orgd-nb.info The process is characterized by an induction period, followed by an acceleratory phase, and finally a decay period. rsc.org

Redox Chemistry and Oxidation Mechanisms of Ammonium Dichromate

Ammonium dichromate is a potent oxidizing agent, a property derived from the chromium(VI) in the dichromate anion. wikipedia.orgnih.gov It reacts, often with significant energy release, with various reducing agents. wikipedia.orgvedantu.com The thermal decomposition itself is an intramolecular redox reaction, where the ammonium ion (NH₄⁺) acts as the reducing agent and the dichromate ion (Cr₂O₇²⁻) serves as the oxidizing agent. quora.com In this process, nitrogen in the ammonium ion is oxidized from a -3 state to 0 in N₂, while chromium is reduced from +6 to +3 in Cr₂O₃. quora.com

Electron Transfer Pathways and Intermediates involving Ammonium Dichromate

The mechanism of electron transfer in ammonium dichromate reactions is complex. During thermal decomposition, the process is not a simple direct electron transfer in the solid state. Evidence points to an initial proton transfer from the ammonium ion to the chromate anion. oup.com This is followed by the formation of a melt phase. wikipedia.org

Key proposed intermediates include:

A CrO₃ melt: The initial loss of ammonia leads to the formation of chromium trioxide, which acts as a liquid medium for the subsequent redox reaction. wikipedia.org

Condensed Polychromates: Species such as Cr₃O₁₀²⁻ and Cr₄O₁₃²⁻ are thought to form as the anion condenses following the loss of ammonia. wikipedia.org

Nitrite (B80452) and Nitrate Groups: Infrared spectra have suggested the formation of an intermediate that may contain nitrite (NO₂⁻) and nitrate (NO₃⁻) groups, which reach a maximum concentration at the end of the autocatalytic stage. However, these ions are not found in a water-soluble form, suggesting they may be strongly coordinated within an intermediate complex. rsc.org

Reaction Kinetics and Mechanisms with Organic and Inorganic Substrates

Ammonium dichromate and its related compounds are effective oxidants for a variety of organic substrates. These reactions often proceed via the formation of an intermediate complex between the oxidant and the substrate.

Oxidation of Alcohols and Diols: Ammonium dichromate is used to oxidize aliphatic alcohols to their corresponding aldehydes and ketones with high yields. vedantu.com The oxidation of diols by related cetyltrimethylammonium dichromate has also been studied, with the reaction being catalyzed by acid and showing a high negative entropy of activation, suggesting a highly ordered transition state. researchgate.net

Oxidation of Thiols and Sulfides: In the presence of Mg(HSO₄)₂ and wet SiO₂, ammonium dichromate serves as an efficient reagent for the oxidative coupling of thiols under mild, solvent-free conditions. wikipedia.org The kinetics of oxidation of alkyl phenyl sulfides by cetyltrimethylammonium dichromate follow second-order kinetics, being first order with respect to both the substrate and the oxidant. researchgate.net

Oxidation of Amino Acids: The oxidation of amino acids by Cr(VI) compounds has been investigated to understand protein modification. The oxidation of glycine (B1666218) by tributylammonium (B8510715) chlorochromate is first order with respect to the oxidant, the amino acid, and fractional order with respect to acid. jetir.org

Oxidation of Thioureas: Arylthioureas are oxidized by cetyltrimethylammonium dichromate in an acid-catalyzed reaction, yielding the corresponding ureas. The reaction mechanism is proposed to involve a protonated dichromate species reacting with the thiourea (B124793) to form a cyclic transition state. niscpr.res.in

The kinetics of these reactions are typically dependent on the concentrations of the oxidant, substrate, and acid, as well as the solvent polarity and temperature. niscpr.res.in Many of these oxidations appear to proceed without the involvement of free radicals. researchgate.net

| Substrate Class | Key Kinetic/Mechanistic Findings | Source(s) |

| Alcohols/Diols | Used for oxidation to aldehydes and ketones. Reaction with diols shows high negative entropy change, suggesting an ordered transition state. | vedantu.comresearchgate.net |

| Thiols/Sulfides | Efficient oxidative coupling of thiols. Oxidation of sulfides is overall second order (first order in oxidant and substrate). | wikipedia.orgresearchgate.net |

| Amino Acids | Oxidation of glycine is first order in oxidant and substrate. | jetir.org |

| Thioureas | Acid-catalyzed oxidation to ureas, likely via a cyclic transition state. | niscpr.res.in |

Photochemical Reactivity and Light-Induced Transformations of Ammonium Dichromate

Ammonium dichromate is a photosensitive compound, a property that has been historically utilized in photoengraving and lithography. byjus.comvedantu.com The dichromate ion is the photoactive site within the compound. wikipedia.orgwhy.gr When exposed to light, particularly actinic light, it can sensitize organic emulsions like gelatin, causing them to harden. byjus.com

The photochemical process in the presence of polymers like poly(vinyl alcohol) (PVA) is initiated by the formation of a PVA-chromate ester. researchgate.net Irradiation of this ester, specifically by its charge transfer absorptions around 370 nm and 450 nm, triggers the reaction. researchgate.net Electron paramagnetic resonance (EPR) studies show the presence of Cr(V) as an intermediate during irradiation, which then decays upon cessation of light. researchgate.net The final product of this photoreaction is Cr(III) complexed with the hydroxyl groups of the PVA. researchgate.net The rate of this reaction is dependent on pH, with no significant reaction observed above pH 12. researchgate.net

The photochemical reactivity of ammonium dichromate has also been noted in other contexts. For instance, a mixture containing malachite green and ammonium dichromate exhibits photochemical reactivity. researchgate.net While detailed mechanisms in all systems are not fully elucidated, the fundamental principle involves the light-induced reduction of Cr(VI) to lower oxidation states, which in turn drives subsequent chemical transformations. researchgate.net This light sensitivity has been a cornerstone of its application in early photography and other photolithographic processes. vedantu.com

Solution-Phase Reaction Dynamics of Ammonium Dichromate

In aqueous solutions, ammonium dichromate dissolves to form ammonium (NH₄⁺) and dichromate (Cr₂O₇²⁻) ions. wou.edu The dichromate ion exists in equilibrium with the chromate ion (CrO₄²⁻), and the position of this equilibrium is highly dependent on the pH of the solution. quora.com In acidic solutions, the dichromate ion is the predominant species, while in alkaline solutions, the chromate ion dominates. quora.com Further condensation can occur in strongly acidic conditions, leading to the formation of trichromates and tetrachromates. quora.com

The dichromate ion is a strong oxidizing agent in solution. wikipedia.org Its reactivity is often demonstrated in its reactions with reducing agents. For instance, when hydrogen peroxide (H₂O₂) is added to an acidic solution of ammonium dichromate, a deep blue, potent oxidant, chromium peroxide (CrO₅), is formed. researchgate.net The kinetics of this reaction have been studied using stopped-flow techniques, revealing that the reaction order with respect to the dichromate ion can vary depending on the acid medium. researchgate.net

Ammonium dichromate in solution also participates in precipitation reactions. When added to a solution containing lead salts, a yellow precipitate of lead chromate is formed. youtube.com Similarly, a pale yellow precipitate of barium chromate forms upon its addition to a barium salt solution. youtube.com With silver nitrate, a red precipitate of silver chromate is produced. youtube.com These reactions are often used in qualitative analysis.

The solution-phase reactivity of ammonium dichromate is also relevant in electrochemical applications. Studies on the corrosion of aluminum in phosphoric acid have shown that ammonium dichromate can act as a corrosion inhibitor. chemijournal.com Its inhibition efficiency increases with its concentration. chemijournal.com The mechanism is believed to involve the adsorption of the inhibitor onto the metal surface, following the Langmuir isotherm. chemijournal.com In lead-acid battery electrolytes, the addition of ammonium dichromate has been shown to influence the electrochemical behavior of lead and its alloys. lew.ro

Solid-State Reactions and Interfacial Phenomena involving Ammonium Dichromate

The most well-known solid-state reaction of ammonium dichromate is its thermal decomposition, often demonstrated as the "ammonium dichromate volcano". vedantu.comrsc.org This exothermic reaction is typically initiated by heating the orange-red crystals to about 180-190°C, after which it becomes self-sustaining. why.grnih.gov The decomposition produces voluminous, flaky green chromium(III) oxide (Cr₂O₃), nitrogen gas (N₂), and water vapor (H₂O). wikipedia.orgquora.com

Kinetic studies of this decomposition have provided evidence that the breakdown of the salt involves an intermediate liquid phase. wikipedia.orgwhy.gr The initial darkening of the crystals is attributed to the loss of ammonia and the subsequent condensation of the dichromate anions into species like Cr₃O₁₀²⁻ and Cr₄O₁₃²⁻, eventually forming chromium trioxide (CrO₃), which may act as a molten intermediate. wikipedia.orgwhy.gr

Ammonium dichromate, as a strong oxidizing agent, reacts vigorously with reducing agents in the solid state. wikipedia.org It can be used to promote the oxidation of alcohols and thiols under solvent-free conditions, often in the presence of other reagents like Mg(HSO₄)₂ and wet SiO₂. wikipedia.orgwhy.gr

Interfacial phenomena involving dichromate ions are observed in the context of Liesegang ring formation, a phenomenon of periodic precipitation. acs.org In these systems, the diffusion of ions and their subsequent reaction lead to the formation of spatially separated bands of precipitate. acs.orgrsc.org The pH-dependent equilibrium between chromate and dichromate ions plays a crucial role in controlling the formation of these precipitate patterns. rsc.org For example, in reactions with silver nitrate, bands of silver dichromate and silver chromate can form, with their distribution influenced by the pH of the medium. rsc.org

Theoretical and Computational Chemistry Studies on Ammonium Dichromate

Quantum Mechanical Investigations of Ammonium (B1175870) Dichromate Molecular and Crystal Structures

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of the ammonium dichromate salt. These investigations focus on solving the Schrödinger equation for the system to determine its electronic structure, geometry, and intermolecular forces.

Studies on the crystal structure of ammonium dichromate, ((NH₄)₂Cr₂O₇), have determined that it crystallizes in a monoclinic system. wikipedia.org In this structure, each ammonium (NH₄⁺) ion is irregularly surrounded by eight oxygen atoms from neighboring dichromate (Cr₂O₇²⁻) ions. The distances between the nitrogen and oxygen atoms (N-O) range from approximately 2.83 to 3.17 Å, which are characteristic distances for hydrogen bonds. wikipedia.org These hydrogen bonding interactions play a crucial role in stabilizing the crystal lattice.

Quantum mechanical calculations can further refine this picture by:

Optimizing the geometry of the ion pair and the crystal unit cell to predict precise bond lengths, bond angles, and torsion angles.

Calculating the binding energy of the crystal lattice, quantifying the strength of the ionic and hydrogen bonding interactions holding the salt together.

Analyzing the electron density distribution to visualize the nature of the chemical bonds and intermolecular forces.

Detailed crystallographic data obtained from experimental methods, which serve as a basis for QM modeling, are summarized below.

| Property | Value |

| Chemical Formula | (NH₄)₂Cr₂O₇ |

| Crystal System | Monoclinic |

| N-O bond distances | ~2.83 to 3.17 Å |

| Coordination | Each NH₄⁺ center is surrounded by eight oxygen atoms |

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction of Ammonium Dichromate

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a mainstay in computational chemistry for its balance of accuracy and computational cost. mdpi.com DFT is particularly useful for investigating the electronic structure and predicting the reactivity of molecules and materials. For ammonium dichromate, DFT calculations can provide deep insights into its properties as a strong oxidizing agent.

Key applications of DFT for studying ammonium dichromate include:

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential. The energy of the LUMO, primarily located on the dichromate anion, indicates its ability to accept electrons, which is fundamental to its oxidizing nature. The HOMO-LUMO energy gap helps in understanding the electronic stability and the energy required for electronic transitions.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through various indices. mdpi.comnih.gov For the dichromate ion, one could calculate:

Fukui Functions: These functions identify the sites within the ion that are most susceptible to nucleophilic or electrophilic attack. mdpi.com For the dichromate ion, this would pinpoint the specific oxygen or chromium atoms that are the most reactive centers for oxidation reactions.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the surface of the dichromate ion. Regions of positive potential (electron-poor) indicate sites susceptible to nucleophilic attack, while regions of negative potential (electron-rich) are prone to electrophilic attack. This provides a visual guide to the ion's reactive surface.

Molecular Dynamics Simulations of Ammonium Dichromate Decomposition Processes

The thermal decomposition of ammonium dichromate is a complex process involving phase changes and a rapid, exothermic chemical reaction. wikipedia.org Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By using reactive force fields (e.g., ReaxFF), MD simulations can model the breaking and forming of chemical bonds during a reaction. nih.gov

An MD simulation of ammonium dichromate decomposition would involve:

System Setup: A simulation box is constructed containing a number of ammonium and dichromate ions arranged in their known crystal structure.

Heating: The system is computationally heated to the decomposition temperature (around 180 °C). wikipedia.org

Simulation Run: The simulation tracks the trajectories of all atoms as the crystal lattice breaks down and chemical reactions occur.

Key insights from such simulations would include:

Decomposition Mechanism: High-magnification microscopy studies have suggested that the decomposition proceeds through an intermediate liquid or molten phase rather than being a purely solid-state reaction. rsc.org MD simulations could confirm this by showing the loss of crystalline order and the formation of a molten state prior to or during the main reaction.

Reaction Pathways: The simulations can identify the initial steps of the decomposition, such as the initial dissociative loss of ammonia (B1221849). wikipedia.org They can then follow the subsequent oxidation of ammonia and the condensation of chromium species to ultimately form the final products: chromium(III) oxide (Cr₂O₃), nitrogen gas (N₂), and water (H₂O). wikipedia.org

Product Formation Dynamics: The rate of formation of different products and the evolution of the reaction volume could be monitored over the simulation time, providing a molecular-level view of the "volcano" effect.

Computational Thermodynamics and Reaction Kinetics Modeling for Ammonium Dichromate Systems

Computational thermodynamics and reaction kinetics modeling are used to predict the feasibility, energy changes, and speed of chemical reactions. These models are essential for understanding the conditions under which ammonium dichromate decomposes and for quantifying its energetic properties.

Computational Thermodynamics: This field focuses on calculating thermodynamic properties of substances and reactions. For the decomposition of ammonium dichromate, the key reaction is: (NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g)

Thermodynamic calculations can predict the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of this reaction. The decomposition is known to be highly exothermic, with a reported enthalpy of reaction. wikipedia.org

| Thermodynamic Parameter | Value |

| Reaction | (NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g) |

| Enthalpy of Reaction (ΔH) | -429.1 ± 3 kcal/mol |

This large negative enthalpy confirms the significant amount of heat released during the reaction, which sustains the decomposition once initiated.

Reaction Kinetics Modeling: This involves developing a mathematical model that describes the rate at which the decomposition reaction occurs. rsc.org A kinetic model for ammonium dichromate decomposition would consist of a series of elementary reaction steps, each with an associated rate constant. dtu.dkrsc.org The model would aim to simulate:

Rate of Decomposition: How the rate of disappearance of ammonium dichromate changes with temperature.

Product Formation Rates: The rates at which Cr₂O₃, N₂, and H₂O are produced.

By combining thermodynamic databases with kinetic simulations, a comprehensive model of the ammonium dichromate system can be developed to predict its behavior under various conditions. researchgate.netnasa.gov

First-Principles Prediction of Spectroscopic Properties of Ammonium Dichromate

First-principles methods, which are based directly on quantum mechanics without reliance on experimental data, can be used to predict various spectroscopic properties of materials. albany.edu For ammonium dichromate, these predictions can help in the interpretation of experimental spectra and provide a deeper understanding of the relationship between its electronic structure and its observed properties.

Electronic Absorption Spectrum (UV-Vis): Ammonium dichromate is an orange-red crystalline solid, a color that arises from the absorption of light in the visible region of the electromagnetic spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a first-principles method used to calculate the energies of electronic excited states. youtube.com By calculating the electronic transitions for the dichromate ion, TD-DFT can predict the UV-Vis absorption spectrum, explaining why the compound absorbs blue-green light and appears orange-red.

Vibrational Spectra (Infrared and Raman): First-principles calculations can determine the vibrational frequencies of the atoms in the ammonium and dichromate ions. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. Such calculations can:

Assign specific vibrational modes to observed spectral peaks, such as the N-H stretching and bending modes of the NH₄⁺ ion and the Cr-O stretching and bending modes of the Cr₂O₇²⁻ ion.

Predict how the spectra might change under different conditions, such as pressure or temperature, due to changes in the crystal structure and intermolecular interactions.

These theoretical spectra provide a powerful complement to experimental measurements, aiding in the structural characterization and analysis of the compound.

Applications of Ammonium Dichromate in Advanced Materials Synthesis and Chemical Processes

Precursor Chemistry for Chromium-Based Ceramics and Oxide Materials

Ammonium (B1175870) dichromate is a crucial precursor in the fabrication of a variety of chromium-based ceramics and oxide materials. Its controlled decomposition and reactivity are harnessed to produce materials with specific morphologies and properties.

The thermal decomposition of ammonium dichromate is a well-established method for the synthesis of chromium(III) oxide (Cr₂O₃). vedantu.comscribd.com This exothermic reaction, often demonstrated in the classic "volcano experiment," proceeds as follows: wikipedia.orgbu.edu

(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g) vedantu.comwikipedia.org

This process is valued for its ability to produce a voluminous, dark green powdered chromium(III) oxide. wikipedia.orgncsu.edu The resulting Cr₂O₃ is a key component in various applications, including pigments, abrasives, and as a precursor for other chromium compounds. byjus.com

Researchers have explored various methods to control the characteristics of the resulting chromium oxide. For instance, solution combustion synthesis using ammonium dichromate as the chromium source and fuels like glycine (B1666218) or urea (B33335) allows for the production of nanocrystalline Cr₂O₃ and amorphous CrO₃. researchgate.net By adjusting parameters such as the fuel-to-oxidant ratio, the crystallite size and specific surface area of the final product can be tailored. For example, using glycine as a fuel in fuel-lean mixtures has yielded Cr₂O₃ with a crystallite size of approximately 20 nm. researchgate.net

Furthermore, ammonium dichromate is employed in the synthesis of mixed metal oxides. These materials, which incorporate chromium alongside other metals, often exhibit unique catalytic, magnetic, or electronic properties. The co-precipitation method, for example, can be utilized to produce cerium-manganese mixed metal oxides where a chromium precursor like ammonium dichromate could be incorporated. cardiff.ac.uk

Table 1: Synthesis of Chromium Oxides from Ammonium Dichromate

| Synthesis Method | Precursors | Key Parameters | Product | Reference |

|---|---|---|---|---|

| Thermal Decomposition | Ammonium dichromate | Heating | Chromium(III) oxide | vedantu.com, scribd.com |

| Solution Combustion | Ammonium dichromate, glycine, urea, ammonium nitrate (B79036) | Fuel/oxidant ratio | Nanocrystalline Cr₂O₃, Amorphous CrO₃ | researchgate.net |

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. researchgate.net While direct references detailing the extensive use of ammonium dichromate specifically within sol-gel synthesis are less common, the principles of the method allow for its potential incorporation. In a typical sol-gel process, a precursor is hydrolyzed and condensed to form a "sol" (a colloidal suspension) and then a "gel" (a solid network in a continuous liquid phase). nih.gov Ammonium dichromate could theoretically serve as the chromium source in such a process, although challenges such as premature precipitation, as seen with ammonium molybdate (B1676688) in some sol-gel syntheses, would need to be addressed. researchgate.net

Precipitation and co-precipitation methods are more straightforwardly applicable. In these techniques, dissolved substances are converted into an insoluble solid from a solution. For instance, adding a precipitating agent to a solution containing ammonium dichromate and other metal salts can lead to the formation of mixed metal oxide precursors. For example, the synthesis of copper-doped nickel manganite nanoparticles has been achieved through a co-precipitation route, demonstrating the feasibility of such methods for creating complex oxide materials. nih.gov

Catalytic Applications and Reaction Engineering Utilizing Ammonium Dichromate

Ammonium dichromate and the materials derived from it play a significant role in catalysis and reaction engineering. Its oxidizing properties and its utility as a precursor for active catalytic materials are key to these applications.

Ammonium dichromate is a strong oxidizing agent, a property that is fundamental to its application in oxidation catalysis. vedantu.comwikipedia.orgunacademy.com It can react, often vigorously, with reducing agents. wikipedia.orgcareers360.com This reactivity has been harnessed for various organic transformations. For example, ammonium dichromate has been used to promote the oxidation of alcohols to their corresponding aldehydes and ketones. wikipedia.orgunacademy.com It has also been employed in the oxidative coupling of thiols under solvent-free conditions, yielding good results under relatively mild conditions. wikipedia.orgunacademy.com

The chromium(III) oxide produced from the decomposition of ammonium dichromate is also a catalyst. For instance, it can catalyze the oxidation of ammonia (B1221849). ammoniumdichromate.co.ukyoutube.com This highlights the dual role of ammonium dichromate: as a direct oxidizing agent and as a precursor to a catalytically active material.

The controlled synthesis of chromium-based catalysts from ammonium dichromate precursors is a significant area of research. The thermal decomposition of ammonium dichromate is a direct route to producing Cr₂O₃, which can be used as a catalyst. google.com The properties of the resulting catalyst, such as surface area and particle size, can be influenced by the decomposition conditions.

Furthermore, ammonium dichromate can be used to prepare supported chromium catalysts. In these systems, the active chromium species are dispersed on a high-surface-area support material. This approach can enhance the catalyst's efficiency and stability. While specific examples directly using ammonium dichromate for this purpose in the provided search results are limited, the general principles of catalyst preparation suggest its suitability as a precursor.

Ammonium dichromate has also been investigated as a burning catalyst for solid propellants, particularly those based on ammonium nitrate. researchgate.net Studies have shown that the addition of ammonium dichromate can significantly affect the burning characteristics of these propellants. researchgate.net

Fundamental Chemical Principles in Photolithographic and Imaging Systems Employing Ammonium Dichromate

Ammonium dichromate has historically been a key component in photolithography and other imaging processes due to its photosensitive nature. wikipedia.orgbyjus.comammoniumdichromate.co.uk The fundamental principle behind its use lies in the photochemical reaction of the dichromate ion (Cr₂O₇²⁻).

In photolithography, a light-sensitive coating, often containing ammonium dichromate mixed with a polymer like polyvinyl alcohol (PVA) or albumin, is applied to a substrate. wikipedia.orggoogle.com When exposed to actinic radiation (typically ultraviolet light) through a mask, the dichromate ions absorb the light energy. google.comwikipedia.org This initiates a cross-linking or hardening reaction in the polymer, rendering the exposed areas insoluble in a developer solution. google.com The unexposed, still-soluble portions are then washed away, leaving a patterned image on the substrate. google.com

This process was crucial in early photography and in the production of printing plates and the phosphor rasters of television screens. wikipedia.orgunacademy.com The ammonium dichromate acts as the photoactive site, initiating the chemical changes that form the image. wikipedia.org The pH of the sensitizing solution can be an important factor, with solutions having a pH between 3.0 and 7.0 being preferred for some applications. google.com

Table 2: Role of Ammonium Dichromate in Photolithography

| Process Step | Role of Ammonium Dichromate | Chemical Principle | Reference |

|---|---|---|---|

| Coating | Component of the photosensitive layer | Mixed with a polymer (e.g., PVA) | wikipedia.org, google.com |

| Exposure | Photoactive site | Absorption of light energy by dichromate ions | wikipedia.org, google.com |

| Development | Enables differential solubility | Light-induced cross-linking of the polymer | google.com, wikipedia.org |

Chemical Mechanisms in Surface Treatment and Coating Technologies with Ammonium Dichromate

Ammonium dichromate, with the chemical formula (NH₄)₂Cr₂O₇, is a significant compound in the realm of surface treatment and coating technologies, primarily due to its photosensitive and potent oxidizing properties. samaterials.comwikipedia.org Its applications range from photolithography and photo-engraving to the formation of corrosion-resistant coatings. nih.govbyjus.com The underlying chemical mechanisms are centered on the reactivity of the hexavalent chromium (Cr(VI)) ion.

In photosensitive coatings, particularly those utilizing organic polymers like gelatin, polyvinyl alcohol (PVA), or albumin, ammonium dichromate acts as a photoinitiator. wikipedia.orgcareers360.com The process, often termed dichromated colloid photosensitization, is foundational to early photographic and printing technologies. The mechanism is initiated by the absorption of ultraviolet (UV) light by the dichromate ions. This absorption excites the dichromate, leading to the photoreduction of Cr(VI) to lower oxidation states, such as Cr(V) and Cr(IV). These intermediate chromium species are highly reactive and act as powerful oxidizing agents. They subsequently cross-link the long-chain polymer molecules of the colloid. This cross-linking renders the exposed portions of the coating insoluble in water, while the unexposed areas can be washed away, creating a relief image or stencil. primaryinfo.com This principle is leveraged in the production of phosphor rasters for television screens and other devices, where ammonium dichromate is a key component of the photosensitive film. wikipedia.org

The thermal decomposition of ammonium dichromate is another mechanism exploited in forming surface coatings. Upon heating, it undergoes a vigorous exothermic decomposition, yielding chromium(III) oxide (Cr₂O₃), nitrogen gas (N₂), and water (H₂O). vedantu.comchemedx.org

(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g) quora.com

The resulting chromium(III) oxide is a highly stable, inert, and hard material with a dark green appearance. chemedx.org This reaction can be used to deposit a thin, adherent layer of chromium(III) oxide onto a substrate, providing a protective and decorative finish. Research into the decomposition mechanism suggests that it proceeds through the formation of a melt, where ammonium dichromate initially dissociates into ammonia (NH₃), water, and chromium trioxide (CrO₃). rsc.org The ammonia is subsequently oxidized within the chromium trioxide melt. rsc.org

Furthermore, the strong oxidizing nature of the dichromate ion is utilized in metal surface treatment. It can be used as a corrosion and rust inhibitor for metals. samaterials.comgoogle.com The mechanism involves the formation of a passive film on the metal surface. The dichromate ion oxidizes the surface of the metal, leading to the formation of a thin, non-reactive layer of metal oxide and chromium oxide. This passive layer acts as a barrier, protecting the underlying metal from further corrosive attack. primaryinfo.com

| Technology | Polymer/Substrate | Role of Ammonium Dichromate | Underlying Chemical Mechanism |

| Photolithography/Photo-engraving | Gelatin, Polyvinyl Alcohol (PVA), Albumin | Photosensitizer / Photoinitiator | Photoreduction of Cr(VI) to Cr(IV)/Cr(V) upon UV exposure, leading to oxidative cross-linking of polymer chains and insolubilization. wikipedia.orgcareers360.com |

| Protective Coatings | Metal, Ceramic Substrates | Precursor for Chromium(III) Oxide | Thermal decomposition to form a stable, inert Cr₂O₃ layer. vedantu.comchemedx.orgquora.com |

| Corrosion Inhibition | Metal Surfaces | Oxidizing Agent / Passivating Agent | Oxidation of the metal surface to form a thin, protective passive film of metal and chromium oxides. samaterials.comprimaryinfo.com |

| Stencil Production | Alkali-Caseinate Coatings | Sensitizer (B1316253) | Insolubilization of the caseinate coating upon light exposure to create etch-resistant patterns. primaryinfo.com |

Ammonium Dichromate as an Analytical Reagent in Advanced Chemical Determinations

The utility of ammonium dichromate as an analytical reagent stems from its status as a strong oxidizing agent containing chromium in the +6 oxidation state. wikipedia.orgchemimpex.com It is employed in a variety of analytical procedures, including redox titrations and qualitative tests for the identification of various substances. chemimpex.comchemimpex.com High-purity, reagent-grade ammonium dichromate is available for these applications, with its quality and purity verified through specific analytical tests. acs.orglaballey.com

One of the primary applications of ammonium dichromate in quantitative analysis is in redox titrimetry. Its strong oxidizing power allows for the determination of various reducing agents. chemimpex.com The principle is demonstrated in the assay method for ammonium dichromate itself, as specified by the American Chemical Society (ACS). acs.org This procedure involves iodometry, where a precisely weighed sample of ammonium dichromate is dissolved and treated with potassium iodide (KI) in an acidic solution. The dichromate ion oxidizes the iodide ions (I⁻) to iodine (I₂), while the chromium is reduced from Cr(VI) to Cr(III).

Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6I⁻(aq) → 2Cr³⁺(aq) + 3I₂(aq) + 7H₂O(l)

The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator to detect the endpoint. acs.org The amount of iodine produced is directly proportional to the amount of ammonium dichromate in the sample. This same principle can be inverted to determine the concentration of an unknown reducing agent by titrating it with a standardized solution of ammonium dichromate.

In organic chemistry, this oxidizing capability is harnessed for the determination of certain organic compounds, such as alcohols. careers360.comchemimpex.com Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively, by ammonium dichromate under specific conditions. careers360.comvedantu.com By quantifying the amount of dichromate consumed in the reaction, the quantity of the alcohol in a sample can be determined.

In qualitative analysis, ammonium dichromate is used to detect the presence of certain metal ions in a solution. chemimpex.com The dichromate ion can form distinctly colored precipitates or soluble complexes with various metal cations, allowing for their identification. careers360.comchemimpex.com

The ACS provides detailed specifications for reagent-grade ammonium dichromate, outlining maximum allowable limits for various impurities. These are determined through specific analytical tests, highlighting the compound's role within analytical chemistry.

| Parameter | Analytical Method | Principle |

| Assay (Purity) | Iodometric Titration | The sample oxidizes potassium iodide to iodine in an acidic solution. The liberated iodine is then titrated with a standard sodium thiosulfate solution. acs.org |

| Insoluble Matter | Gravimetric Analysis | The sample is dissolved in water, and any remaining insoluble material is filtered, dried, and weighed. acs.org |

| Chloride (Cl) | Turbidimetry/Nephelometry | Chloride is precipitated as silver chloride (AgCl), and the resulting turbidity is compared to a standard. |

| Sulfate (B86663) (SO₄) | Gravimetric Analysis | Sulfate is precipitated as barium sulfate (BaSO₄) after reduction of the chromate (B82759). The precipitate is filtered, ignited, and weighed. acs.org |

| Calcium (Ca) | Atomic Absorption Spectroscopy | The concentration of calcium is determined by measuring the absorption of light by atomized calcium from the sample. acs.org |

| Iron (Fe) | Atomic Absorption Spectroscopy | The concentration of iron is determined by measuring the absorption of light by atomized iron from the sample. acs.org |

| Sodium (Na) | Atomic Absorption Spectroscopy | The concentration of sodium is determined by measuring the absorption of light by atomized sodium from the sample. acs.org |

Environmental Chemistry of Chromium Species Derived from Ammonium Dichromate and Remediation Research

Chemical Transformations and Speciation of Chromium in Environmental Compartments

The environmental fate of chromium is dictated by a complex interplay of redox reactions, precipitation-dissolution, and adsorption-desorption processes. nih.gov The speciation of chromium between the trivalent and hexavalent states is the most critical factor influencing its mobility and toxicity. researchgate.net

In soil and aquatic environments, the transformation between Cr(III) and Cr(VI) is influenced by several factors, including pH, redox potential (Eh), and the presence of oxidizing and reducing agents. researchgate.netnih.gov Manganese oxides are the primary natural oxidants capable of converting Cr(III) to the more toxic Cr(VI). nih.gov Conversely, common reductants such as ferrous iron [Fe(II)] and soil organic matter can reduce Cr(VI) to the less mobile Cr(III). nih.govnih.gov

The pH of the environmental compartment plays a crucial role in chromium speciation. nih.gov Under acidic conditions, Cr(VI) is more mobile, while under neutral to alkaline conditions, Cr(III) tends to precipitate as hydroxides, such as Cr(OH)₃ and (Cr,Fe)(OH)₃, significantly limiting its aqueous concentration. nih.gov The relatively low solubility of these Cr(III) compounds is a key factor in its reduced bioavailability. nih.gov

Soil organic matter significantly influences chromium's bioavailability and speciation through adsorption, and both direct and indirect reduction of Cr(VI). nih.gov Dissolved organic carbon can act as an electron donor for the reduction of Cr(VI) to Cr(III), while solid-phase organic matter can bind chromium ions, affecting their mobility. nih.gov Iron and manganese oxides in soil also play a pivotal role, with iron oxides being important adsorbents for aqueous Cr(VI) species. nih.gov

The following table summarizes the key factors influencing chromium transformations in the environment:

| Factor | Influence on Chromium Speciation | References |

| pH | Affects the solubility and mobility of chromium species. Cr(III) precipitates at neutral to alkaline pH, while Cr(VI) is more mobile in acidic conditions. | nih.govnih.gov |

| Redox Potential (Eh) | Determines the direction of redox reactions. Oxidizing conditions favor the formation of Cr(VI), while reducing conditions promote the conversion to Cr(III). | researchgate.net |

| Manganese Oxides | Act as the primary natural oxidants, converting Cr(III) to Cr(VI). | nih.gov |

| Ferrous Iron [Fe(II)] | A common reducing agent that transforms Cr(VI) to Cr(III). | nih.gov |

| Organic Matter | Can reduce Cr(VI) to Cr(III) and adsorb chromium species, affecting their mobility and bioavailability. | nih.govnih.gov |

| Iron Oxides | Important adsorbents for aqueous Cr(VI) species in soil environments. | nih.gov |

Advanced Analytical Methodologies for Chromium Speciation in Environmental Matrices

Accurate determination of chromium speciation is essential for assessing the environmental risk and developing effective remediation strategies. juniperpublishers.com Various advanced analytical methodologies have been developed to selectively measure Cr(III) and Cr(VI) in complex environmental matrices like soil and water. tandfonline.com

Spectrophotometry is a widely used technique, often employing reagents like diphenylcarbazide, which forms a colored complex specifically with Cr(VI) that can be measured at a specific wavelength (e.g., 540 nm). ub.ac.idub.ac.id This method can be adapted to determine total chromium after oxidizing any Cr(III) present to Cr(VI). ub.ac.id

Atomic absorption spectrometry (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) are highly sensitive techniques for determining the total chromium concentration. mdpi.com When coupled with separation techniques like ion chromatography (IC), they can provide speciation information. news-medical.net IC-ICP-MS is a powerful hyphenated technique that allows for the simultaneous determination of soluble Cr(III) and Cr(VI) with high precision and low detection limits. news-medical.netnih.gov

The preparation of samples, particularly from solid matrices like soil, is a critical step in chromium speciation analysis. tandfonline.com Extraction procedures must be carefully designed to quantitatively recover the target chromium species without altering their oxidation state. nih.gov The US EPA Method 3060A, for instance, utilizes a hot alkaline solution (0.28 M Na₂CO₃ in 0.5 M NaOH) to extract Cr(VI) from solid matrices. nih.gov

The table below provides an overview of common analytical techniques for chromium speciation:

| Analytical Technique | Principle | Application | References |

| Spectrophotometry with Diphenylcarbazide | Colorimetric reaction specific to Cr(VI). | Quantification of Cr(VI) in water samples. | ub.ac.idub.ac.id |

| Ion Chromatography (IC) | Separation of ionic species based on their affinity for a stationary phase. | Separation of Cr(III) and Cr(VI) in aqueous samples. | news-medical.netnih.gov |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Highly sensitive elemental analysis. | Determination of total chromium and, when coupled with IC, speciation of chromium. | news-medical.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS | Separation of chromium species followed by sensitive detection. | Speciation analysis in various environmental and biological samples. | mdpi.com |

| Atomic Absorption Spectrometry (AAS) | Measurement of the absorption of light by free atoms. | Determination of total chromium concentration. | mdpi.com |

Novel Chemical and Biological Remediation Strategies for Chromium Contamination

The remediation of chromium-contaminated sites aims to either remove the chromium or convert it to its less toxic and mobile trivalent form. clu-in.org Both chemical and biological strategies have been developed and are continually being refined for this purpose.

Chemical Remediation often involves in-situ chemical reduction (ISCR), where a reducing agent is introduced into the contaminated soil or groundwater to transform Cr(VI) to Cr(III). enviroforensics.com Zero-valent iron (ZVI) is a commonly used and effective reductant. enviroforensics.com The chemical reaction between ZVI and Cr(VI) results in the formation of Cr(III), which then precipitates as insoluble hydroxides. enviroforensics.com Other chemical reductants that have been investigated include sodium dithionite (B78146) and pyrite. core.ac.ukfrontiersin.org A combined approach of chemical leaching followed by reduction has also been explored to enhance the remediation of Cr(VI)-contaminated soil. nih.gov

Biological Remediation (Bioremediation) utilizes the metabolic processes of microorganisms and plants to detoxify chromium. This approach is considered cost-effective and environmentally friendly. nih.gov

Microbial Remediation: Certain bacteria, fungi, and algae have the ability to reduce Cr(VI) to Cr(III). Bacterial strains such as Bacillus sp. and Klebsiella sp. have demonstrated high efficiency in Cr(VI) reduction. nih.govnih.gov The mechanisms involved include biotransformation, biosorption (binding of chromium to the cell surface), and bioaccumulation (uptake of chromium into the cell). biomedres.us

Phytoremediation: This strategy employs plants to remove or stabilize chromium from contaminated soil and water. Some plants, known as hyperaccumulators, can absorb and accumulate high concentrations of heavy metals in their tissues. gnest.org For instance, the castor plant (Ricinus communis) and Malabar spinach (Basella alba L.) have shown potential for phytoremediation of chromium. gnest.orgijasret.com The effectiveness of phytoremediation can be enhanced by using plant-growth-promoting bacteria (PGPB) that can alleviate chromium-induced phytotoxicity and improve metal uptake. nih.gov

The following table summarizes various remediation strategies for chromium contamination:

| Remediation Strategy | Description | Key Findings/Examples | References |

| Chemical Reduction (e.g., with ZVI) | In-situ or ex-situ conversion of Cr(VI) to Cr(III) using chemical reductants. | ZVI has been shown to effectively reduce Cr(VI) concentrations in groundwater. | enviroforensics.com |

| Microbial Remediation | Use of microorganisms (bacteria, fungi) to reduce Cr(VI) to Cr(III). | Bacillus sp. and Klebsiella sp. have demonstrated significant Cr(VI) reduction capabilities. | nih.govnih.gov |

| Phytoremediation | Use of plants to extract or stabilize chromium from soil and water. | Ricinus communis and Basella alba L. have been identified as potential hyperaccumulators of chromium. | gnest.orgijasret.com |

| Combined Chemical and Biological Methods | Integration of chemical reduction with bioremediation for enhanced efficiency. | Molasses can be used for both chemical and biological reduction of Cr(VI) in groundwater. | frontiersin.org |

Future Directions and Emerging Research Paradigms in Ammonium Dichromate Chemistry

Integration with Nanomaterials Science and Technology

Ammonium (B1175870) dichromate serves as a key precursor in the synthesis of chromium (III) oxide (Cr₂O₃) nanoparticles, a material of significant interest in nanotechnology. The thermal decomposition of ammonium dichromate is a well-established method for producing these nanoparticles. scribd.com The process is notable for its exothermic nature, yielding fine, dark green chromium (III) oxide powder. scribd.com

Researchers are exploring various synthesis techniques utilizing ammonium dichromate to control the size, morphology, and properties of the resulting nanoparticles for specific applications. For instance, solution combustion synthesis, using ammonium dichromate with fuels like glycine (B1666218) or urea (B33335), has been investigated to produce both amorphous chromium trioxide (CrO₃) and crystalline chromium (III) oxide. researchgate.net Studies have shown that parameters such as the fuel-to-oxidant ratio can influence the crystallite size and specific surface area of the final product. researchgate.net For example, using glycine as a fuel in fuel-lean mixtures has resulted in Cr₂O₃ crystallite sizes of approximately 20 nm. researchgate.net

The applications of chromium oxide nanoparticles derived from ammonium dichromate are diverse. These nanoparticles are important in high-temperature resistant materials, corrosion-resistant coatings, liquid crystal displays, and as green pigments. researchgate.net The unique properties of nanomaterials, such as high surface area-to-volume ratio, make them effective in catalysis and other advanced applications. rsc.org Gamma radiolysis of dichromate solutions has also been studied as a method to form chromium oxide nanoparticles, demonstrating that Cr(VI) can be reduced to Cr(III) to form Cr(OH)₃ particles that slowly grow and dehydrate to form Cr₂O₃. nih.gov

Table 1: Synthesis Methods for Chromium Oxide Nanoparticles Using Dichromate Precursors

| Synthesis Method | Precursor(s) | Key Findings/Characteristics | Reference |

|---|---|---|---|

| Thermal Decomposition | Ammonium dichromate | Exothermic reaction producing fine chromium (III) oxide powder. | scribd.com |

| Solution Combustion Synthesis | Ammonium dichromate, glycine, urea, ammonium nitrate (B79036) | Produces amorphous CrO₃ and crystalline Cr₂O₃; crystallite size can be controlled (e.g., ~20 nm with glycine). | researchgate.net |

| Gamma Radiolysis | Aqueous dichromate solutions | Reduction of Cr(VI) to Cr(III) colloids, followed by slow growth and dehydration to form Cr₂O₃ nanoparticles. | nih.gov |

| Aqueous Precipitation | Potassium dichromate, plant extracts (as reducing agents) | Green synthesis route for producing Cr₂O₃ nanoparticles. |

Development of Advanced In Situ and Operando Characterization Techniques

Understanding the reaction mechanisms of chromium compounds, including the decomposition of ammonium dichromate and subsequent formation of new materials, requires sophisticated analytical techniques. The development and application of in situ and operando characterization methods are crucial for observing these processes in real-time and under actual reaction conditions. These techniques provide insights that are not achievable through conventional ex situ analysis of the final products.

A variety of advanced analytical methods are available for the detailed analysis of chromium species. nih.gov These include:

Spectroscopic Methods: Techniques like UV-Visible spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy can be adapted for in situ monitoring. nih.govmdpi.com For example, FTIR can track changes in chemical bonds during a reaction, while UV-Vis can monitor the concentration of specific chromium species in solution. nih.gov

X-ray Techniques: X-ray diffraction (XRD) is essential for identifying the crystalline phases formed during a reaction. mdpi.comnih.gov When used in situ, it can follow the transformation of reactants like ammonium dichromate into products like chromium (III) oxide. scribd.com X-ray photoelectron spectroscopy (XPS) provides information about the elemental composition and oxidation states on the surface of a material. nih.govmdpi.com

Chromatographic Methods: Techniques such as ion chromatography can be coupled with other detectors, like inductively coupled plasma mass spectrometry (IC-ICP-MS), for the speciation of chromium, distinguishing between different oxidation states like Cr(III) and Cr(VI) in solution as a reaction progresses. thermofisher.com

Electrochemical Methods: For reactions involving electrochemical steps, techniques like catalytic adsorptive stripping voltammetry can be used for the quantitative analysis of trace chromium. acs.orgnih.gov

These advanced methods are being continually developed to offer higher resolution, greater sensitivity, and faster data acquisition, enabling a more dynamic and detailed understanding of chromium chemistry. nih.gov This knowledge is fundamental for designing more efficient and controlled synthesis processes and for developing novel materials with tailored properties.

Sustainable and Green Chemistry Innovations for Chromium Compounds

The environmental impact of chromium, particularly the high toxicity of hexavalent chromium (Cr(VI)) compounds like ammonium dichromate, is a major driver for innovation in green chemistry. almawatech.comresearchgate.net Research in this area focuses on several key strategies to mitigate the risks and improve the sustainability of processes involving chromium.

Waste Reduction and Treatment: A primary goal is the reduction of Cr(VI) in industrial wastewater to the less toxic trivalent chromium (Cr(III)). almawatech.com Common methods include chemical reduction using agents like sulfur dioxide or sodium bisulfite, a process that is most effective under acidic conditions (pH 2-3). almawatech.comhach.com The resulting Cr(III) can then be precipitated as chromium (III) hydroxide (B78521), a non-toxic substance. hach.com Bioelectrochemical systems, such as microbial fuel cells, offer a promising green alternative, simultaneously reducing Cr(VI) to Cr(III) and generating electricity. nih.gov

Green Synthesis Routes: There is a growing interest in developing environmentally friendly methods for synthesizing chromium compounds and materials. This includes the "green synthesis" of chromium oxide nanoparticles using plant extracts as reducing and capping agents, which replaces conventional, more hazardous chemical methods. mdpi.comnih.govnih.gov These biological routes are often simpler, cost-effective, and avoid the use of toxic reagents. nih.gov For the broader manufacturing of chromium chemicals, new "green" processes are being designed to improve resource efficiency and achieve zero emissions of chromium-containing waste by altering process chemistry and recycling reaction media. researchgate.netresearchgate.net

Alternative Reagents and Processes: Research is also directed at finding safer alternatives to dichromates in various applications. For instance, in organic chemistry oxidations where chromium reagents were traditionally used, greener alternatives like systems using lithium chloride with hydrogen peroxide are being explored. scholaris.ca For applications in alternative photography processes, where ammonium dichromate has been used as a photosensitizer, discussions around substitutes are ongoing. photrio.comgroups.ioreddit.com Supercritical fluid extraction using carbon dioxide has also been investigated as a green solvent-based method for removing chromium species from solid materials. nih.gov

Table 2: Green Chemistry Approaches for Chromium Compounds

| Approach | Method/Technology | Objective | Reference |

|---|---|---|---|

| Waste Treatment | Chemical reduction (e.g., with sodium bisulfite) followed by precipitation. | Convert toxic Cr(VI) in wastewater to non-toxic Cr(III) precipitate. | almawatech.comhach.com |

| Waste Treatment | Bioelectrochemical systems (e.g., Microbial Fuel Cells). | Simultaneously reduce Cr(VI) and generate electricity. | nih.gov |

| Green Synthesis | Use of plant extracts as reducing/capping agents. | Eco-friendly production of chromium oxide nanoparticles. | mdpi.comnih.govnih.gov |

| Process Innovation | Sub-molten salt media and reaction media recycling. | Achieve zero-emission manufacturing of chromium chemicals. | researchgate.netresearchgate.net |

| Alternative Reagents | LiCl/H₂O₂ systems for oxidation reactions. | Replace toxic chromium-based oxidizing agents in organic synthesis. | scholaris.ca |

| Green Extraction | Supercritical fluid extraction with CO₂. | Environmentally friendly removal of chromium from solid matrices. | nih.gov |

Predictive Modeling and Design of Novel Chromium-Based Reactivity and Materials

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating the discovery and design of new chromium-based materials and for understanding their reactivity. These approaches can significantly reduce the need for extensive and time-consuming experimental work.